![molecular formula C20H22N6O2 B2931641 N-[1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide CAS No. 2034208-94-9](/img/structure/B2931641.png)
N-[1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group . Without specific information, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, based on its name, is likely to be quite complex . The presence of multiple rings (cyclopropyl, pyrazole, piperidine, and oxazole) suggests that it could have interesting three-dimensional structure.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used . The presence of several different functional groups means that it could potentially participate in a wide variety of reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure . For example, the presence of a carboxamide group could make it polar and capable of forming hydrogen bonds.科学的研究の応用
Mycobacterium Tuberculosis GyrB Inhibitors
Research on thiazole-aminopiperidine hybrid analogues, similar in structure to the compound of interest, has shown promising results as inhibitors of Mycobacterium tuberculosis GyrB, an essential enzyme for bacterial DNA replication. These compounds exhibit potent antitubercular activity and low cytotoxicity, making them potential candidates for tuberculosis treatment (Jeankumar et al., 2013).
Pyrazole Derivatives as Cannabinoid Receptor Antagonists
Pyrazole derivatives, structurally related to the query compound, have been extensively studied for their role as cannabinoid receptor antagonists. These compounds provide a foundation for the development of therapeutics aimed at modulating cannabinoid receptor activity, potentially useful in treating disorders associated with cannabinoid receptor dysregulation (Lan et al., 1999).
Anticancer and Anti-inflammatory Agents
Novel pyrazolopyrimidines derivatives, similar to the compound , have demonstrated significant anticancer and anti-5-lipoxygenase activities. These findings suggest potential applications in developing new therapeutic agents for cancer treatment and inflammation control (Rahmouni et al., 2016).
Inhibitors of DNA Gyrase for Tuberculosis Treatment
Benzofuran and benzo[d]isothiazole derivatives, bearing similarity in functional activity to the compound of interest, have been identified as potent inhibitors of Mycobacterium tuberculosis DNA Gyrase B. These compounds offer a new avenue for tuberculosis therapy, with one specific derivative showing significant inhibitory activity and a favorable safety profile (Reddy et al., 2014).
Antifungal Activities
Pyrazole derivatives have also been explored for their antifungal activities against various phytopathogens, indicating their potential as agrochemical agents to protect crops from fungal diseases. This application showcases the versatility of pyrazole compounds in both medicinal and agricultural fields (Vicentini et al., 2007).
作用機序
将来の方向性
特性
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c27-20(17-10-18(28-25-17)14-2-1-7-21-12-14)22-15-5-8-26(9-6-15)19-11-16(23-24-19)13-3-4-13/h1-2,7,10-13,15H,3-6,8-9H2,(H,22,27)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFOERVDTHOTRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=NOC(=C4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。